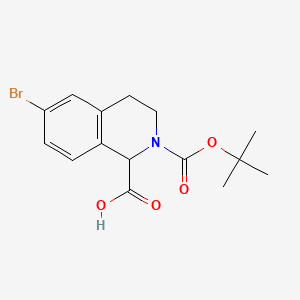
3-tert-butyl-(1H)-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-(1H)-indole-5-carbonitrile, also known as TBIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C13H16N2.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell growth and proliferation. 3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and physiological effects:
3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-tert-butyl-(1H)-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, 3-tert-butyl-(1H)-indole-5-carbonitrile is also relatively unstable and can undergo degradation over time, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-tert-butyl-(1H)-indole-5-carbonitrile. One area of interest is the development of new derivatives and analogs of 3-tert-butyl-(1H)-indole-5-carbonitrile with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile and its potential targets in cells. Additionally, the use of 3-tert-butyl-(1H)-indole-5-carbonitrile as a fluorescent probe for imaging applications could be further explored.
Métodos De Síntesis
3-tert-butyl-(1H)-indole-5-carbonitrile can be synthesized through a multistep process starting from 3-nitrobenzaldehyde and tert-butylacetonitrile. The synthesis involves a series of reactions, including reduction, cyclization, and dehydration, resulting in the formation of 3-tert-butyl-(1H)-indole-5-carbonitrile as the final product.
Aplicaciones Científicas De Investigación
3-tert-butyl-(1H)-indole-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 3-tert-butyl-(1H)-indole-5-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to exhibit cytotoxic activity against cancer cells and has the potential to be developed into a new class of anticancer agents.
In materials science, 3-tert-butyl-(1H)-indole-5-carbonitrile has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. It has also been studied as a potential fluorescent probe for imaging applications.
Propiedades
Número CAS |
1207426-47-8 |
|---|---|
Nombre del producto |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.269 |
Nombre IUPAC |
3-tert-butyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)11-8-15-12-5-4-9(7-14)6-10(11)12/h4-6,8,15H,1-3H3 |
Clave InChI |
WNUZRANJMHECIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)C#N |
Sinónimos |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)

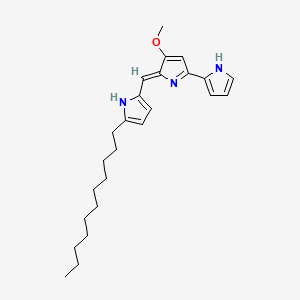
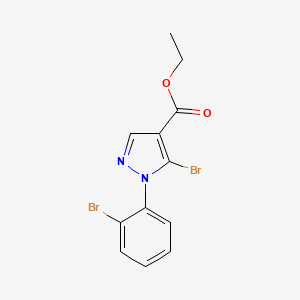

![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)
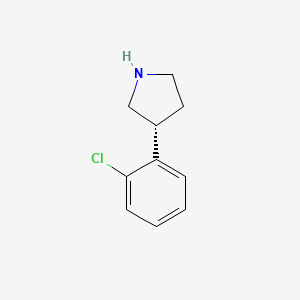
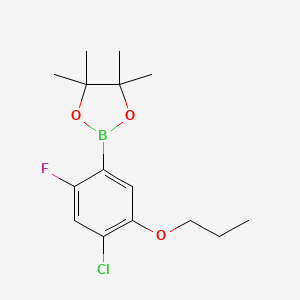
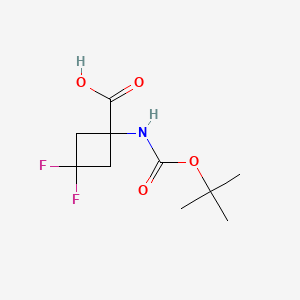

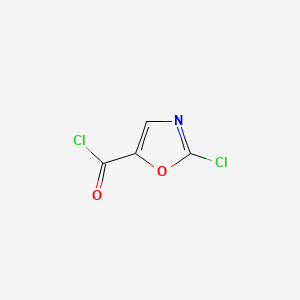
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
